molecular formula C9H11I B2607864 4-Ethyl-1-iodo-2-methylbenzene CAS No. 866996-02-3

4-Ethyl-1-iodo-2-methylbenzene

Cat. No.: B2607864
CAS No.: 866996-02-3
M. Wt: 246.091
InChI Key: HNFFMNJLZFMPAN-UHFFFAOYSA-N
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Description

4-Ethyl-1-iodo-2-methylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the fourth position, an iodine atom at the first position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethyl-2-methylbenzene (also known as 4-ethyl-o-xylene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial alkylation of benzene to introduce the ethyl and methyl groups, followed by selective iodination. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in the presence of a suitable solvent.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 4-ethyl-2-methylphenol if hydroxide is used.

    Oxidation Reactions: 4-Ethyl-2-methylbenzoic acid.

    Reduction Reactions: 4-Ethyl-2-methylbenzene.

Scientific Research Applications

4-Ethyl-1-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Ethyl-1-bromo-2-methylbenzene
  • 4-Ethyl-1-chloro-2-methylbenzene
  • 4-Ethyl-1-fluoro-2-methylbenzene

Comparison: 4-Ethyl-1-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in various applications.

Properties

IUPAC Name

4-ethyl-1-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFFMNJLZFMPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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